molecular formula C29H31N7O B127284 Genfatinib-d3 (Imatinib-d3)

Genfatinib-d3 (Imatinib-d3)

Cat. No.: B127284
M. Wt: 496.6 g/mol
InChI Key: KTUFNOKKBVMGRW-BMSJAHLVSA-N
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Description

Genfatinib-d3, also known as Imatinib-d3, is an isotopically labeled compound of Imatinib. It is a stable isotope-labeled version of Imatinib, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Imatinib. Imatinib itself is a well-known drug used to treat chronic myeloid leukemia and certain types of gastrointestinal tumors .

Preparation Methods

The preparation of Genfatinib-d3 involves synthetic chemical methods. The process typically starts with labeled starting materials and involves specific reaction steps to introduce deuterium atoms into the molecule. The exact synthetic routes and reaction conditions are proprietary and require professional chemical experiments . Industrial production methods for Genfatinib-d3 are not widely documented, but they would follow similar principles as laboratory synthesis, scaled up for larger production volumes.

Chemical Reactions Analysis

Genfatinib-d3, like its non-labeled counterpart Imatinib, undergoes various chemical reactions. These include:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

Genfatinib-d3 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Imatinib in the body.

    Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites of Imatinib.

    Drug Interaction Studies: Used to study potential interactions between Imatinib and other drugs.

    Stable Isotope Labeling: Used in mass spectrometry to provide accurate and reliable data analysis .

Comparison with Similar Compounds

Genfatinib-d3 is unique due to its isotopic labeling, which makes it particularly useful for pharmacokinetic and metabolic studies. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties, efficacy, and safety profiles.

Properties

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUFNOKKBVMGRW-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.